molecular formula C23H22F2N2O2S B4615807 4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE

4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B4615807
M. Wt: 428.5 g/mol
InChI Key: OJAQPANDZREJPL-UHFFFAOYSA-N
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Description

4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butyl group, and a difluorobenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the tert-butyl group, and the attachment of the difluorobenzoyl amide. Common reagents used in these reactions include tert-butyl chloride, difluorobenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-Di-tert-butyl-2,2′-dipyridyl
  • 2,4,6-Tri-tert-butylphenol

Uniqueness

4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O2S/c1-12-17(13-8-10-14(11-9-13)23(2,3)4)19(20(26)28)22(30-12)27-21(29)18-15(24)6-5-7-16(18)25/h5-11H,1-4H3,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQPANDZREJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE
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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE
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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE
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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE
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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
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4-[4-(TERT-BUTYL)PHENYL]-2-[(2,6-DIFLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE

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